5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (PubChem CID: 5310397) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazinyl group and a 4-fluorophenyl moiety . Its IUPAC name reflects the complex fusion of a thiazole ring with a 1,2,4-triazole system, further modified by aromatic and piperazine-derived substituents.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN5OS/c29-23-13-11-22(12-14-23)25(26-27(35)34-28(36-26)30-19-31-34)33-17-15-32(16-18-33)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24-25,35H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWTUCPLYXVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=C(N6C(=NC=N6)S5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions The benzhydrylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using benzhydrylpiperazine and a suitable leaving group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The compound’s structural analogues share the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold but differ in substituents, which critically influence physicochemical properties (e.g., solubility, melting point) and bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name / Identifier | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound (PubChem CID: 5310397) | Benzhydrylpiperazinyl, 4-fluorophenyl | 420.49 | Not reported | Bulky benzhydryl group; fluorophenyl enhances lipophilicity |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenylpiperazinyl, 4-ethoxy-3-methoxyphenyl, methyl | 526.02 | Not reported | Chlorophenyl and methoxy groups may enhance receptor binding affinity |
| (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiophen-2-ylmethylene | 235.28 | >250 | Planar thiophene moiety; high thermal stability |
| 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) | 4-Fluorophenyl | 245.27 | Not reported | Simplified structure; selective anticonvulsant activity in MES model |
| 2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) | 4-Chlorophenylsulfonyl, 3-nitrobenzylidene | 524.96 | 233–235 | Electron-withdrawing nitro group; sulfonyl improves metabolic stability |
Key Observations :
- Higher melting points in compounds like 5b correlate with rigid substituents (e.g., nitrobenzylidene), whereas flexible groups (e.g., piperazinyl) reduce crystallinity.
Anticonvulsant Activity:
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited potent activity in the maximal electroshock (MES) model, attributed to fluorophenyl-enhanced blood-brain barrier penetration . This supports the hypothesis that the target compound’s fluorophenyl group may confer similar advantages.
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) showed dual activity in MES and pentylenetetrazole (PTZ) models, indicating substituent-dependent mechanism variations .
Anticancer Activity:
- 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (e.g., 269a–e ) demonstrated potent anticancer effects, with arylidene groups enhancing planar stacking interactions in DNA or enzyme binding pockets. The target compound’s benzhydryl group may hinder such interactions but could improve selectivity for hydrophobic targets.
Structural Conformation and Crystallography
- Isostructural compounds (e.g., 4 and 5 in ) crystallize in triclinic systems (P¯1 symmetry) with near-planar backbones.
- By contrast, the target compound’s benzhydrylpiperazinyl group likely disrupts planarity, reducing crystallinity but improving solubility in lipid-rich environments .
Biological Activity
5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo[3,2-b][1,2,4]triazole core, which is known for various pharmacological properties. Its molecular formula is with a molecular weight of 513.64 g/mol. The compound's structure includes:
- Thiazole and Triazole Moieties : These heterocycles contribute to the compound's biological activity.
- Benzhydrylpiperazine Tail : This moiety is often associated with central nervous system activity and has been linked to various receptor interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this have shown efficacy against Mycobacterium tuberculosis and other pathogens by inhibiting essential enzymes involved in fatty acid biosynthesis .
- Inhibition of Carbonic Anhydrase : The compound has been designed as an effective inhibitor of carbonic anhydrase (hCA), which plays a crucial role in physiological processes such as respiration and acid-base balance. Inhibitors of hCA are explored for therapeutic applications in glaucoma and cancer treatment .
- Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The structural features allow for interactions with multiple molecular targets within cancerous tissues .
Case Studies
Several studies have investigated the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized thiazolo[3,2-b][1,2,4]triazoles against strains like Staphylococcus aureus and Candida albicans. Among the tested compounds, specific analogues demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against C. albicans and 32 µg/mL against S. aureus, indicating potent antimicrobial properties .
- Carbonic Anhydrase Inhibition Study : Another investigation focused on the inhibition of hCA isoenzymes by the compound. The results showed that it effectively inhibited hCA with IC50 values in the low micromolar range, making it a promising candidate for further development in treating conditions where hCA is implicated.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
